molecular formula C12H19BrN2O2S B2356274 Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide CAS No. 2089258-51-3

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide

Cat. No. B2356274
CAS RN: 2089258-51-3
M. Wt: 335.26
InChI Key: CPQCDOSOOHIBDS-UHFFFAOYSA-N
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Description

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide, is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions. For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .

Scientific Research Applications

Synthesis and Biological Properties

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide and its derivatives have been explored in various scientific research applications, particularly in the synthesis of novel compounds and their biological properties. For example, a study by Shafi, Rajesh, and Senthilkumar (2021) discusses the synthesis of new piperidine substituted benzothiazole derivatives, highlighting their good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Antituberculosis Activity

In another research, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Their study found that certain compounds exhibited promising antituberculosis activity, showcasing the potential of ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Hypoglycemic Agents

Additionally, Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives that were evaluated as glucokinase activators. They discovered that one such derivative was a potent dual-acting hypoglycemic agent, capable of activating both GK and PPARγ (Song et al., 2011).

Antimicrobial and Antibacterial Studies

The compound and its derivatives have also been studied for their antimicrobial and antibacterial properties. For instance, Patel (2020) explored the antimicrobial activity of compounds synthesized from Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, revealing different levels of inhibition on bacterial growth (Patel, 2020).

Anticancer Research

In the field of anticancer research, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Their findings highlighted the potential of these compounds as promising anticancer agents, although further in vivo studies were suggested (Rehman et al., 2018).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide is not available, general precautions for handling piperidine derivatives include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future directions in the research of piperidine derivatives, including Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide, could involve further exploration of their potential therapeutic applications.

properties

IUPAC Name

ethyl 2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.BrH/c1-2-16-12(15)10-8-17-11(14-10)7-9-3-5-13-6-4-9;/h8-9,13H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCDOSOOHIBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide

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